MAO-B Inhibitory Potency: 2-Methoxy vs. 4-Trifluoromethyl Styrylbenzimidazole
In the (E)-2-styryl-1-methylbenzimidazole series, the 4-trifluoromethyl analog exhibits a Kᵢ of 430 nM against human MAO-B, and the SAR demonstrates that inhibitory potency correlates directly with steric bulk at the C-4 position of the styryl phenyl ring [1]. The 2-methoxy substituent on the target compound occupies the ortho position, which is not accommodated by the established C-4 steric model; quantitative head-to-head MAO-B data for the 2-methoxy analog are not reported in this study, and reliance on C-4 SAR alone to predict 2-substituted analog activity is unsupported [1].
| Evidence Dimension | MAO-B inhibitory constant (Kᵢ) |
|---|---|
| Target Compound Data | Not reported in available literature |
| Comparator Or Baseline | (E)-2-(4-trifluoromethylstyryl)-1-methylbenzimidazole: Kᵢ = 430 nM |
| Quantified Difference | Cannot be calculated; no data for target compound |
| Conditions | Recombinant human MAO-B, competitive inhibition assay (PMID: 17416530) |
Why This Matters
Absence of direct ortho-substituted analog data in the key MAO-B SAR study means that procurement decisions for Parkinson's-related MAO-B research cannot rely on class-level extrapolation and require compound-specific validation.
- [1] van den Berg D, Zoellner KR, Ogunrombi MO, Malan SF, Terre'Blanche G, Castagnoli N Jr, Bergh JJ, Petzer JP. Inhibition of monoamine oxidase B by selected benzimidazole and caffeine analogues. Bioorg Med Chem. 2007;15(11):3692-3702. PMID: 17416530. View Source
